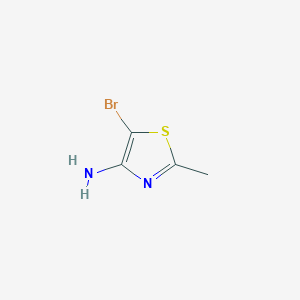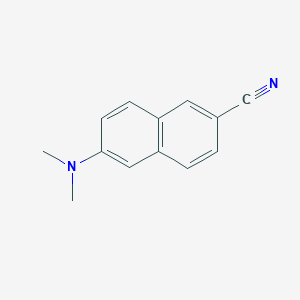
6-(Dimethylamino)naphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-2-naphthonitrile is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a dimethylamino group and a nitrile group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-naphthonitrile typically involves the reaction of 2-naphthonitrile with dimethylamine. One common method is the nucleophilic substitution reaction, where 2-naphthonitrile is treated with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 6-(Dimethylamino)-2-naphthonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines and other reduced derivatives
Substitution: Halogenated naphthalenes
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)-2-naphthonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are being investigated to develop new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)-2-naphthonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine: Similar in structure due to the presence of a dimethylamino group, but differs in the core aromatic system.
N,N-Dimethylaniline: Shares the dimethylamino group but has a different aromatic ring structure.
Dimethylaminobenzene: Another compound with a dimethylamino group attached to a benzene ring.
Uniqueness
6-(Dimethylamino)-2-naphthonitrile is unique due to the combination of the naphthalene ring with the dimethylamino and nitrile groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
5043-04-9 |
|---|---|
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
6-(dimethylamino)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H12N2/c1-15(2)13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8H,1-2H3 |
InChI-Schlüssel |
STAGLMGPANNJGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[h][1,6]naphthyridin-7-amine](/img/structure/B11902024.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)
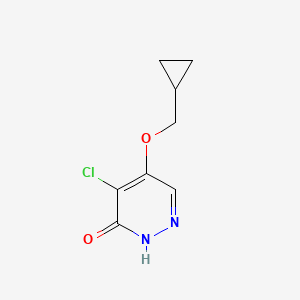

![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
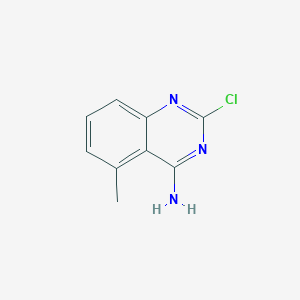
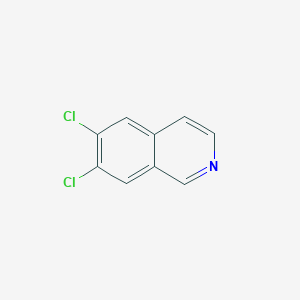
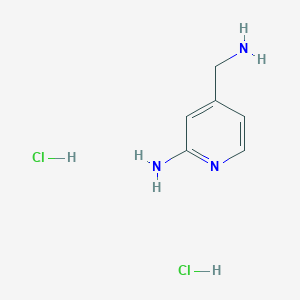
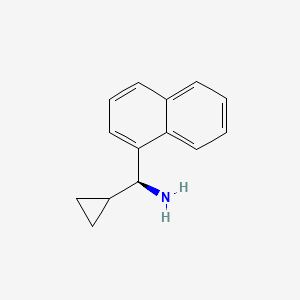



![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
